molecular formula C20H22O7 B162249 8-Hydroxypinoresinol CAS No. 81426-17-7

8-Hydroxypinoresinol

Cat. No. B162249
CAS RN: 81426-17-7
M. Wt: 374.4 g/mol
InChI Key: CICMVLOHBZPXIT-WNISUXOKSA-N
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Description

8-Hydroxypinoresinol is a lignan , a type of natural product found in various organisms . It has a molecular formula of C20H22O7 . It has been found to have antioxidant activity and may be useful for therapeutic or preventive applications in treating diseases related to ONOO− .


Synthesis Analysis

While specific synthesis methods for 8-Hydroxypinoresinol were not found, there are references to the synthesis of similar compounds, such as 8-hydroxyquinoline derivatives . These compounds were prepared and screened as antimicrobial agents . Their chemical structures were elucidated and confirmed using different spectroscopic methods such as elemental analysis data, Infrared, Nuclear Magnetic Resonance Spectroscopy .


Molecular Structure Analysis

The molecular structure of 8-Hydroxypinoresinol consists of a bicyclic compound that includes a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 . The molecular weight is 374.4 g/mol .


Physical And Chemical Properties Analysis

8-Hydroxypinoresinol has a density of 1.4±0.1 g/cm3, a boiling point of 605.7±55.0 °C at 760 mmHg, and a flash point of 320.1±31.5 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 98 Å2 .

Scientific Research Applications

Cytoprotective Effects

8-Hydroxypinoresinol has shown promise in cytoprotective applications. In a study by Piao et al. (2009), 8-hydroxypinoresinol demonstrated protective effects against peroxynitrite-induced cell death in renal epithelial cells, suggesting potential therapeutic applications in treating diseases related to peroxynitrite toxicity (Piao, Cho, Jang & Cui, 2009).

Antioxidative Effects

Steffan et al. (2005) investigated the antioxidative capacity of 8-hydroxypinoresinol in an in-vitro assay, finding it displayed minor antioxidative effects. This study highlights the role of 8-hydroxypinoresinol in traditional Indonesian medicine, further underlining its potential antioxidative applications (Steffan, Wätjen, Michels, Niering, Wray, Ebel, Edrada, Kahl & Proksch, 2005).

Neuroprotective Actions

Kim et al. (2007) explored the neuroprotective action of 9-hydroxypinoresinol, a derivative of 8-hydroxypinoresinol, demonstrating its remarkable neuroprotective effect through antioxidant action in brain tissue. This suggests potential applications of 8-hydroxypinoresinol and its derivatives in protecting against oxidative damage in the brain (Kim, Cui, Sok, Oh, Kim & Liu, 2007).

Vasorelaxant Activities

A study by Piccinelli et al. (2004) on compounds isolated from Valeriana prionophylla revealed that 8-hydroxypinoresinol exhibited powerful antioxidant activity and significant vasorelaxant activity, which could have implications for cardiovascular health applications (Piccinelli, Arana, Cáceres, di Villa Bianca, Sorrentino & Rastrelli, 2004).

HIV-1 RT Inhibition

Research by Li et al. (2005) identified a new pinoresinol-type lignan that exhibited inhibitory effects on HIV-1 RT, indicating the potential use of 8-hydroxypinoresinol in HIV treatment (Li, Wang, Zhang, Luo & Chen, 2005).

Future Directions

While specific future directions for 8-Hydroxypinoresinol were not found, it has been suggested that it may be useful for therapeutic or preventive applications in treating ONOO−-related diseases . This suggests potential future research directions in exploring its therapeutic applications.

properties

IUPAC Name

(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMVLOHBZPXIT-WNISUXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315412
Record name 8-Hydroxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Hydroxypinoresinol

CAS RN

81426-17-7
Record name 8-Hydroxypinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81426-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
AL Piccinelli, S Arana, A Caceres… - Journal of Natural …, 2004 - ACS Publications
… in pinoresinol and 8-hydroxypinoresinol in comparison with pinoresinol-4-O-β-d-glucopyranoside and 8-hydroxypinoresinol-4-O-β-d-glucopyranoside and 8-hydroxypinoresinol-4‘-O-β-d…
Number of citations: 134 pubs.acs.org
X Liu, X Duan, H Fan, H Wang, X Jiang, Y Fang… - Journal of …, 2021 - Elsevier
… officinalis could effectively prevent auricular fibrillation, and 8-hydroxypinoresinol-4-O-β-D-glucoside (HPG) from the extracts is one of the two active compounds showing antiarrhythmia …
Number of citations: 3 www.sciencedirect.com
XL Piao, EJ Cho, MH Jang, J Cui - Phytotherapy Research: An …, 2009 - Wiley Online Library
… , namely phillygenin and 8-hydroxypinoresinol. The protective … Phillygenin and 8-hydroxypinoresinol significantly reduced … that phillygenin and 8-hydroxypinoresinol may be useful for …
Number of citations: 41 onlinelibrary.wiley.com
PC Wang, XH Ran, R Chen, HR Luo… - Chemistry & …, 2011 - Wiley Online Library
… (6), 4α,10αepoxyaromadendrane (7), (þ)-8-hydroxypinoresinol (8), pinorespiol (9), pinoresinol 4-O-β-d-glucopyranoside (10), and 8-hydroxypinoresinol 4’-O-β-d-glucopyranoside (11) …
Number of citations: 39 onlinelibrary.wiley.com
PC Wang, XH Ran, HR Luo, QY Ma, YQ Liu… - Journal of the Brazilian …, 2013 - SciELO Brasil
A new benzofuran neolignan, dihydrodehydrodiconiferyl alcohol 9-isovalerate, along with ten known phenolic compounds, olivil, pinoresinol, 8-hydroxypinoresinol, pinorespiol, 8-…
Number of citations: 22 www.scielo.br
B Schumacher, S Scholle, J Hölzl… - Journal of Natural …, 2002 - ACS Publications
… In addition to the earlier described lignans 8‘-hydroxypinoresinol (1) and pinoresinol-4-O-β-d-glucoside (2), 10 six other lignans were isolated and characterized (Figure 1). Structure …
Number of citations: 245 pubs.acs.org
S Cowan, M Stewart, DK Abbiw, Z Latif, SD Sarker… - Fitoterapia, 2001 - Elsevier
… Three lignans, pinoresinol (1), 8-hydroxypinoresinol (2) and olivil (3) have been isolated … 8-Hydroxypinoresinol (2). UV max (MeOH): 278, 230 nm; 1 H-NMR (500 MHz, CDCl 3 ): δ 6.93 (…
Number of citations: 59 www.sciencedirect.com
A Ricci, A Fiorentino, S Piccolella… - … Journal Devoted to …, 2008 - Wiley Online Library
… In lignans 3 and 4, the different glycosylation site of (+)-8-hydroxypinoresinol allowed consideration of the fragmentation mechanisms of furofuran lignans glycosylated at the phenolic or …
H Yeo, YW Chin, SY Park, J Kim - Archives of pharmacal research, 2004 - Springer
… Five known lignans, (+)-pinoresinol (1), (+)-8-hydroxypinoresinol (2), (-)-dehydrodiconiferyl … In comparison with the literature, 2 proved to be (+)-8-hydroxypinoresinol (Tsukamoto et …
Number of citations: 56 link.springer.com
A Ekalu, RGO Ayo, JD Habila… - Bulletin of the National …, 2019 - bnrc.springeropen.com
… In this study, antimicrobial activities of (-)-8-hydroxypinoresinol isolated from the stem bark of Strombosia grandifolia used in Nigeria for the treatment of various ailments were assessed. …
Number of citations: 5 bnrc.springeropen.com

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